Ethyl 4-(cyclohexyloxy)-3-oxobutanoate
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Overview
Description
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate is an organic compound that belongs to the class of acetoacetate esters It is characterized by the presence of an ethyl ester group, a cyclohexyloxy group, and an acetoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
Ethyl acetoacetate+CyclohexanolAcid catalystEthyl 4-cyclohexyloxy-acetoacetate+Water
Industrial Production Methods
On an industrial scale, the production of ethyl 4-cyclohexyloxy-acetoacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyloxy-acetoacetic acid or cyclohexyloxy-acetone.
Reduction: Formation of ethyl 4-cyclohexyloxy-butanol.
Substitution: Formation of various substituted acetoacetate esters.
Scientific Research Applications
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-cyclohexyloxy-acetoacetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in nucleophilic addition and substitution reactions. In biological systems, its mechanism may involve enzyme-mediated transformations, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate can be compared with other acetoacetate esters, such as ethyl acetoacetate and methyl acetoacetate. While all these compounds share the acetoacetate moiety, ethyl 4-cyclohexyloxy-acetoacetate is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties.
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Diethyl malonate
- Acetylacetone
These compounds are commonly used in organic synthesis and serve as important intermediates in the production of various chemicals and pharmaceuticals.
Properties
CAS No. |
126930-22-1 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 4-cyclohexyloxy-3-oxobutanoate |
InChI |
InChI=1S/C12H20O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h11H,2-9H2,1H3 |
InChI Key |
VRQBEHLYFWRCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)COC1CCCCC1 |
Origin of Product |
United States |
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